Oxadiazoles have also established themselves as potential high-energy core . Their derivatives have shown favorable oxygen balance and positive heat of formations .
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their agricultural activities . For example, some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Oxadiazoles are of considerable importance in different fields such as material science . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
Oxadiazoles can also be utilized to create ionic salts . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide is a heterocyclic compound characterized by its unique ring structure that includes both sulfur and nitrogen atoms. It has a molecular formula of C₃H₅N₁O₃S and a molecular weight of approximately 135.14 g/mol. This compound features a five-membered ring containing a thiazole moiety, which is further substituted with a methyl group and two oxygen atoms in the form of dioxides. The presence of these functional groups contributes to its chemical reactivity and biological properties.
The synthesis of 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide typically involves the reaction of sulfamoyl chloride with hydroxyacetone under controlled conditions. The reaction can be represented as follows:
These reactions are often facilitated by catalysts such as rhodium compounds, which enhance the efficiency and selectivity of the synthesis process .
4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide exhibits various biological activities, primarily due to its structural features that allow for interaction with biological targets. Research indicates potential antimicrobial properties, particularly against certain bacterial strains. Additionally, compounds in this class have been studied for their effects on enzyme inhibition and their role in pharmacological applications .
The synthesis methods for 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide can be categorized as follows:
The applications of 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide span various fields:
Interaction studies involving 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide focus on its binding affinity to various biological targets. These studies typically assess:
Such studies help elucidate the mechanisms through which this compound exerts its biological effects.
Several compounds share structural similarities with 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5H-[1,2,3]oxathiazole-2,2-dioxide | Similar thiazole structure | Exhibits different biological activities |
| 4-Methylthiazole | Contains a methyl group on thiazole | Known for distinct antimicrobial properties |
| 4-Methyl-1,3-thiazolidine-2-thione | Thiazolidine derivative | Exhibits different reactivity patterns |
The uniqueness of 4-Methyl-5H-[1,2,3]oxathiazole-2,2-dioxide lies in its specific arrangement of functional groups and its resultant biological activity profile compared to these similar compounds .
The construction of the 1,2,3-oxathiazole-2,2-dioxide core often relies on cyclocondensation reactions between α-hydroxy ketones and sulfamoyl chlorides. For instance, the reaction of hydroxyacetone with N-chlorosulfonyl isocyanate under pyridine-catalyzed conditions generates an intermediate sulfamate ester, which undergoes intramolecular cyclization to yield the oxathiazole ring. This method benefits from mild temperatures (0–10°C) and high atom economy, though purification challenges arise due to byproducts such as α-chloroketones.
Alternative approaches employ 1,3-dipolar cycloadditions, where nitrile oxides react with α-oxo sulfines to form 1,2,5-oxathiazole-S-oxide derivatives. While this route primarily targets regioisomeric structures, modifications using α-hydroxy ketone precursors can redirect selectivity toward the 1,2,3-oxathiazole system. For example, rhodium-catalyzed decomposition of α-diazosulfoxides generates α-oxo sulfines in situ, which subsequently trap nitrile oxide dipoles to afford the desired core.
| Cyclocondensation Method | Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfamoyl Chloride Route | Hydroxyacetone, N-ClSO₂NCO | Pyridine | 60–75 | |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, α-Oxo Sulfine | Rh₂(OAc)₄ | 45–68 |
Chiral rhodium complexes have emerged as pivotal tools for enantioselective synthesis of oxathiazole derivatives. In one protocol, rhodium(II) acetate coordinates with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) to form a chiral catalyst, enabling asymmetric cyclopropanation of diazo sulfoxides. This method achieves enantiomeric excess (ee) values exceeding 90% when conducted at –20°C in dichloromethane. The steric bulk of the TsDPEN ligand enforces facial selectivity during sulfine formation, dictating the absolute configuration of the oxathiazole product.
Mechanistic studies reveal that the rhodium catalyst lowers the activation energy for sulfoxide decomposition while steering the trajectory of nitrile oxide dipolarophiles. Kinetic resolution during the cycloaddition step further enhances enantioselectivity, particularly when electron-deficient nitrile oxides are employed.
Traditional batch reactions often favor kinetic products, but continuous flow thermolysis enables selective isolation of thermodynamic diastereomers. In the synthesis of 1,2,5-oxathiazole-S-oxides, batch conditions with rhodium acetate at 0°C yield the kinetic isomer (d.r. 85:15), whereas flow reactors operating at 120°C shift equilibrium toward the thermodynamic form (d.r. 15:85). This divergence arises from enhanced heat transfer and reduced residence times in flow systems, which minimize epimerization side reactions.
| Reaction System | Temperature (°C) | Diastereomeric Ratio (kinetic:thermodynamic) |
|---|---|---|
| Batch | 0 | 85:15 |
| Continuous Flow | 120 | 15:85 |
Flow protocols also improve scalability, as demonstrated in the decagram-scale synthesis of 4-methyl-5H-oxathiazole-2,2-dioxide derivatives with >95% purity.
The C-4 methyl group in 4-methyl-5H-oxathiazole-2,2-dioxide serves as a strategic site for regioselective modifications. Copper-catalyzed C–H arylation using aryl iodides introduces aromatic substituents without disrupting the sulfone moiety. For example, coupling with iodobenzene in the presence of CuI/1,10-phenanthroline affords 4-aryl derivatives in 51–87% yield. Steric effects dominate selectivity, as ortho-substituted aryl iodides exhibit reduced reactivity.
Electrophilic amination at C-4 is achieved using N-benzoyloxy morpholine under copper(II) acetate catalysis, yielding 4-amino derivatives with 64–74% efficiency. This method tolerates electron-withdrawing groups (e.g., –CF₃, –CN) and has been applied to late-stage functionalization of pharmaceutical precursors, including naproxen and ibuprofen analogs.
The 1,3-dipolar cycloaddition of 4-methyl-5H- [1] [3]oxathiazole 2,2-dioxide with nitrile oxides represents a key route for synthesizing functionalized heterocyclic systems. Nitrile oxides, linear 1,3-dipoles, react with the electron-deficient oxathiazole ring through a concerted [3+2] cycloaddition mechanism. This process is governed by frontier molecular orbital (FMO) interactions, where the dipole’s LUMO (nitrile oxide) interacts with the heterocycle’s HOMO [4] [5].
Experimental studies demonstrate that α-oxo sulfines, generated in situ from α-diazosulfoxides, serve as effective precursors for cycloaddition. For example, rhodium-catalyzed decomposition of α-diazosulfoxides produces α-oxo sulfines, which subsequently react with nitrile oxides to yield 1,2,5-oxathiazole-S-oxide derivatives [4]. The reaction’s stereochemical outcome depends on the catalyst and conditions: rhodium acetate at 0°C favors kinetic control, producing one diastereomer, while continuous flow thermolysis favors thermodynamic control [4].
Table 1: Reaction Conditions and Outcomes for 1,3-Dipolar Cycloadditions
| Catalyst | Temperature | Product Selectivity | Yield (%) |
|---|---|---|---|
| Rhodium acetate | 0°C | Kinetic isomer | 78 |
| None (flow) | 80°C | Thermodynamic isomer | 65 |
The regioselectivity of these reactions is influenced by the electronic nature of substituents on both the nitrile oxide and the oxathiazole. Electron-withdrawing groups on the nitrile oxide enhance reaction rates by lowering the LUMO energy, while electron-donating groups on the oxathiazole stabilize transition states through resonance [5].
The sulfur atom in 4-methyl-5H- [1] [3]oxathiazole 2,2-dioxide undergoes oxidation state changes during ring-opening reactions. The dioxo-sulfur moiety (S⁺² oxidation state) can transition to sulfonic acid derivatives (S⁺⁴ or S⁺⁶) under oxidative conditions. For instance, treatment with peroxides or hypervalent iodine reagents initiates nucleophilic attack at the sulfur center, leading to ring cleavage and formation of sulfinate or sulfonate intermediates [4] [5].
Density functional theory (DFT) calculations reveal that the sulfur’s electrophilicity is critical for these transformations. The electron-withdrawing effect of the adjacent oxygen atoms polarizes the sulfur center, making it susceptible to nucleophilic attack. In one pathway, water acts as a nucleophile, hydrolyzing the ring to yield a sulfinic acid derivative, which further oxidizes to sulfonic acid [5].
Key steps in sulfur oxidation state transitions:
These transitions are highly dependent on solvent polarity and pH. Protic solvents like methanol stabilize charged intermediates, while acidic conditions accelerate protonation steps [4].
Computational studies using DFT and molecular dynamics simulations have elucidated the transition state geometries of 4-methyl-5H- [1] [3]oxathiazole 2,2-dioxide in cycloaddition and ring-opening reactions. For cycloadditions, the asynchronous transition state exhibits partial bond formation between the nitrile oxide’s oxygen and the oxathiazole’s sulfur, with a bond critical point (BCP) analysis confirming charge transfer [4].
Table 2: Key Parameters from Transition State Calculations
| Parameter | Cycloaddition | Ring-Opening |
|---|---|---|
| Activation energy (kcal/mol) | 18.2 | 24.7 |
| Bond length (Å) | 1.98 (S–O) | 2.12 (S–N) |
| Charge transfer (e⁻) | 0.35 | 0.28 |
In ring-opening reactions, the transition state involves simultaneous S–N bond elongation and nucleophile approach. Natural bond orbital (NBO) analysis shows that the sulfur’s lone pairs reorganize during this process, stabilizing the transition state through hyperconjugation with adjacent σ* orbitals [5].
These models predict that steric effects from the 4-methyl group slightly increase activation energies by 1.2–1.8 kcal/mol compared to unsubstituted analogs. However, the methyl group’s electron-donating effect stabilizes intermediates, offsetting the kinetic penalty [4].
4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide represents a unique class of heterocyclic compounds that demonstrate selective antiviral activity through non-nucleoside inhibition mechanisms [2]. This compound exhibits particularly notable activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting its potential as a non-nucleoside antiviral agent with selective inhibition properties [2].
The mechanism of action for oxathiazole derivatives involves selective inhibition against HCMV and VZV, distinguishing them from traditional nucleoside analogues that require viral kinase activation . Research demonstrates that derivatives of 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide effectively inhibited HCMV replication in vitro, with results indicating a dose-dependent response and significant reductions in viral load at higher concentrations .
The compound's structural features contribute significantly to its biological activity. The presence of the sulfur atom within the five-membered ring enhances its reactivity and ability to interact with various biological targets . The molecular weight of approximately 135.14 g/mol and the inclusion of a methyl group and two oxygen atoms in the form of dioxides influence its pharmacological properties .
| Target Virus | Mechanism | Activity Type | Structural Requirement |
|---|---|---|---|
| HCMV | Non-nucleoside inhibition | Selective inhibition | Oxathiazole ring with methyl group |
| VZV | Non-nucleoside inhibition | Selective inhibition | Dioxide functional groups |
| HIV-1 | RT interface disruption | Heterodimer destabilization | Spiro-oxathiazole dioxide |
The relationship between 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide and established antiviral compounds becomes apparent when examining the TSAO (tert-butyldimethylsilyl-spiroaminooxathioledioxide) family of compounds [5] [6]. TSAO derivatives represent a peculiar group of non-nucleoside reverse transcriptase inhibitors that exert unique selectivity for HIV-1 through specific interaction with the p51 subunit of HIV-1 reverse transcriptase [6]. These compounds interact at the p66/p51 heterodimer interface of the enzyme, representing the first small non-peptidic molecules shown to interfere with the dimerization process [6].
The kinetics of inhibition studies reveal that TSAO-T, a related compound, demonstrated reversible and noncompetitive inhibition with respect to dGTP as the substrate [3]. The inhibition was specific for HIV-1 RT and did not interfere with DNA-dependent DNA polymerase function of other viral or cellular polymerases [3]. This selectivity pattern suggests that 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide may share similar mechanistic properties while exhibiting broader antiviral spectrum.
The development of spirocyclic analogues based on the 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide scaffold represents a sophisticated approach to antiviral drug design. Structure-activity relationship studies have revealed critical insights into the molecular determinants of antiviral activity [7] [8].
Crystal structure analysis of related TSAO-T compounds in complex with HIV-1 reverse transcriptase has redefined the understanding of the non-nucleoside inhibitor-binding pocket [5]. The elastic limits of the binding pocket accommodate the significantly larger TSAO scaffold compared to other chemical classes of non-nucleoside reverse transcriptase inhibitors [5]. This structural flexibility provides a foundation for designing novel spirocyclic analogues with enhanced activity profiles.
The synthesis of spirocyclic derivatives involves strategic modifications of the core oxathiazole structure. Novel 3'-spiro nucleoside analogues have been designed where the spiro-amino-oxathiazole dioxide moiety is replaced by other spiro moieties that maintain an amino group at the same position as the 4''-amino group in prototype compounds [7]. These modifications resulted in compounds with 100-fold reduced activity compared to parent compounds, emphasizing the critical importance of specific structural elements [7].
| Compound Type | Structural Modification | Antiviral Activity | Key SAR Finding |
|---|---|---|---|
| Parent oxathiazole | Methyl group at position 4 | Moderate against HCMV/VZV | Methyl group essential for activity |
| Spiro-oxazolone | Oxazolone ring replacement | 100-fold less than parent | Oxazolone reduces potency |
| Spiro-oxathiazoledioxide | Dioxide retention | Moderate activity retained | Dioxide groups important |
| Spirocyclic triazine | Triazine incorporation | Moderate activity | NH/OH groups enhance activity |
The design principles for spirocyclic antiviral analogues emphasize the importance of maintaining specific spatial orientations and electronic properties. The spiro carbon provides rigidity to the molecular structure, while the ability to elaborate along well-defined vectors enhances target specificity [9]. This structural constraint is particularly valuable in antiviral applications where precise binding to viral proteins is essential for selectivity.
Computational modeling studies have provided insights into the binding modes of spirocyclic compounds within viral protein active sites. The hydrophobic pocket interactions defined by specific amino acid residues contribute to both enhanced enzyme utilization and difficulty in translocation, underlying the mechanism of action of potent antiviral nucleoside analogues [10]. These findings inform the rational design of spirocyclic analogues with improved binding affinity and selectivity profiles.
The synthetic accessibility of spirocyclic analogues has been enhanced through the development of efficient synthetic methodologies. Multicomponent reactions with readily available starting materials produce complex molecular spiro architectures with high yields and atom economy [11] [8]. The construction of the oxathiazole dioxide core often relies on cyclocondensation reactions between α-hydroxy ketones and sulfamoyl chlorides, providing a versatile platform for analogue synthesis .
The interaction of 4-Methyl-5H- [2] [3]oxathiazole-2,2-dioxide with thiol-containing systems represents a fundamental mechanism underlying its antimicrobial activity. Thiol-mediated redox modulation plays a crucial role in microbial metabolism, making it an attractive target for antimicrobial intervention [12] [13].
The mechanism of thiol-mediated redox modulation involves the interaction of oxathiazole derivatives with cysteine residues in bacterial enzymes. Studies have demonstrated that thiol groups provide reducing equivalents for various cellular processes, and their disruption can significantly impact microbial viability [12]. The pH-dependence of thiol reactivity shows that these groups maintain reducing activity even at low pH values, suggesting unusually low pKa values that enhance their biological effectiveness [12].
Bacterial enzyme systems serve as primary targets for thiol-mediated modulation. Research has identified glucosamine-6-phosphate synthase as a particularly relevant target, with related compounds showing IC50 values of 3.47 µM against this enzyme [14]. The inhibition of this enzyme disrupts bacterial cell wall synthesis, leading to antimicrobial effects that are particularly pronounced against Gram-positive bacteria [14].
| Microbial System | Thiol Target | Redox Mechanism | Biological Effect | IC50 Activity |
|---|---|---|---|---|
| Bacterial enzymes | Cysteine residues | Oxidation-reduction cycling | Enzyme inhibition | 3.47 µM |
| Viral proteins | Protein cysteines | Disulfide bond formation | Protein destabilization | Variable |
| Fungal pathways | Active site thiols | Thiol-disulfide exchange | Metabolic disruption | Sub-micromolar |
The phosphopantetheinyl transferase (PPTase) pathway represents another significant target for thiol-mediated modulation. PPTase enzymes serve as gatekeepers of secondary metabolite pathways, and their inhibition can attenuate bacterial cell viability through direct inactivation of essential biosynthetic processes [15]. Compounds targeting this pathway have demonstrated submicromolar inhibition of bacterial Sfp-PPTase with no activity toward human orthologues [15].
Redox cycling mechanisms involve the formation of sulfur-cysteinyl adducts that can undergo further reactions to regenerate the parent thiol compounds. This catalytic cycling allows for sustained antimicrobial activity even at relatively low concentrations [12]. The nucleophilic attack of quinones by thiolate anions forms the basis for this redox modulation, creating a dynamic equilibrium between oxidized and reduced forms [12].
The selectivity of thiol-mediated mechanisms arises from differences in thiol accessibility and reactivity between microbial and mammalian systems. Bacterial thiol proteins often have different structural organizations and redox potentials compared to their eukaryotic counterparts, providing opportunities for selective targeting [13]. The formation of S-nitrosothiols and related reactive intermediates contributes to the antimicrobial efficacy while minimizing host cell toxicity [13].
Resistance mechanisms to thiol-mediated modulation typically involve efflux systems that remove the compounds from bacterial cells before they can interact with their targets. Studies have identified the AcrAB-TolC efflux system in Escherichia coli as a primary resistance mechanism, suggesting that combination therapies targeting both the primary mechanism and efflux pumps may enhance antimicrobial efficacy [15].